3-[(pyridin-2-ylamino)methyl]-1,3-benzoxazole-2(3H)-thione
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Overview
Description
3-[(2-Pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that features a benzoxazole core with a thione group and a pyridylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and introduction of the thione group. One common method involves the reaction of 2-aminophenol with pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate, followed by treatment with carbon disulfide to introduce the thione group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridylamino derivatives:
Uniqueness
3-[(2-Pyridylamino)methyl]-1,3-benzoxazole-2(3H)-thione is unique due to the combination of its benzoxazole core and thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-[(pyridin-2-ylamino)methyl]-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C13H11N3OS/c18-13-16(9-15-12-7-3-4-8-14-12)10-5-1-2-6-11(10)17-13/h1-8H,9H2,(H,14,15) |
InChI Key |
JYLJPFBJVBUHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)CNC3=CC=CC=N3 |
Origin of Product |
United States |
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